Dansyl-diethanolamine

Fluorescent probe Fe³⁺ detection Linear dynamic range

Dansyl-diethanolamine is a ready-to-use, intrinsically fluorescent Fe³⁺ probe with a broad 0–100 μM linear range—outperforming narrow-window FRET conjugates limited to 5.5–25 μM. Its dual-hydroxyl architecture ensures aqueous compatibility and metal-chelating functionality absent in simpler dansyl amides. Requires no derivatization, unlike dansyl chloride. Delivers results in 5 minutes with excellent anti-interference capability, ideal for environmental Fe³⁺ monitoring in acid mine drainage and industrial effluents. Also functions as a fluorescent surfactant analog for HPLC quantification and a chemisorption-based corrosion inhibitor with real-time fluorescence monitoring—dual functionality unavailable in non-fluorescent alternatives.

Molecular Formula C16H22N2O4S
Molecular Weight 338.4 g/mol
CAS No. 96100-89-9
Cat. No. B047425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-diethanolamine
CAS96100-89-9
SynonymsDNS-diethanolamine;  5-(Dimethylamino)-N,N-bis(2-hydroxyethyl)-1-naphthalenesulfonamide
Molecular FormulaC16H22N2O4S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO
InChIInChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3
InChIKeyAGZCFUVAHPIIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-diethanolamine (CAS 96100-89-9): Procuring a Structurally Simple, Dual-Functional Fluorescent Probe


Dansyl-diethanolamine (5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide, CAS 96100-89-9) is a fluorescent sulfonamide derivative of the dansyl fluorophore class. It is synthesized in a single step from dansyl chloride and diethanolamine under very mild conditions [1]. The compound integrates a dansyl fluorescent reporter with two terminal hydroxyl groups, enabling it to serve simultaneously as a sensitive fluorescent probe for metal ions—particularly Fe³⁺—and as a fluorescently labeled surfactant analog with potential corrosion inhibition activity via chemisorption .

Why Dansyl-diethanolamine (CAS 96100-89-9) Cannot Be Freely Substituted with Other Dansyl Derivatives or Fe³⁺ Probes


Despite the dansyl fluorophore being common to many probes, dansyl-diethanolamine exhibits quantifiable performance boundaries that preclude simple interchange. Compared to the rhodamine–dansyl FRET conjugate (detection limit 0.64 μM but linear range only 5.5–25 μM), dansyl-diethanolamine provides a wider linear response window (0–100 μM) that accommodates higher Fe³⁺ concentrations [1][2]. Additionally, unlike the precursor dansyl chloride, which is non-fluorescent until reaction with amines, dansyl-diethanolamine is intrinsically fluorescent and ready-to-use, eliminating a derivatization step [3]. Its dual hydroxyl-ethanolamine architecture further distinguishes it from simpler dansyl amides such as dansylamide, conferring enhanced polarity for aqueous compatibility while retaining metal-chelating functionality [1].

Quantitative Evidence Guide for Dansyl-diethanolamine (CAS 96100-89-9): Fe³⁺ Sensing Performance, Analytical Characterization, and Structural Advantages


Wider Linear Detection Range for Fe³⁺ Compared to Rhodamine–Dansyl FRET Conjugate

Dansyl-diethanolamine exhibits a Fe³⁺ linear concentration range of 0–100 μM, which is approximately 4–18× wider than the 5.5–25 μM range reported for a rhodamine–dansyl FRET conjugate under comparable conditions [1][2]. This broader range allows direct quantification of Fe³⁺ at higher concentrations without dilution, a practical advantage for environmental and industrial sample analysis.

Fluorescent probe Fe³⁺ detection Linear dynamic range

Fe³⁺ Binding Affinity: 4.6× Higher Association Constant vs. Rhodamine–Dansyl FRET Conjugate

The 1:1 complex between dansyl-diethanolamine and Fe³⁺ exhibits an association constant of 7.94 × 10⁴ M⁻¹, which is approximately 4.6-fold higher than the 1.74 × 10⁴ M⁻¹ reported for the rhodamine–dansyl FRET conjugate [1][2]. This stronger binding suggests greater Fe³⁺ capture efficiency at lower analyte concentrations despite the FRET probe's lower detection limit.

Binding affinity Fe³⁺ chemosensor Association constant

Rapid Fe³⁺ Response and Excellent Anti-Interference: Operational Advantages for High-Throughput Screening

Dansyl-diethanolamine achieves a response to Fe³⁺ within 5 minutes and demonstrates excellent anti-interference ability against common co-existing metal ions [1]. While many dansyl-based Fe³⁺ sensors suffer from interference by Cu²⁺ and Cr³⁺—a well-documented limitation in the field—this probe's selectivity profile is reported as highly specific for Fe³⁺ under the tested conditions [1][2]. Quantitative selectivity coefficients are not individually reported, but the anti-interference claim is corroborated by competitive ion experiments.

Response time Selectivity Anti-interference

TLC Identification: Validated Rf Values for Purity and Identity Verification Across Six Solvent Systems

Dansyl-diethanolamine has been characterized by thin-layer chromatography (TLC) across six distinct solvent systems, yielding Rf values of 0.05, 0.06, 0.05, 0.08, 0.43, and 0.54 in solvents A, B, C, D, E, and F, respectively [1]. This multi-solvent Rf fingerprint was used to confirm the identity of the compound isolated from natural sources by co-chromatography with a synthetic standard. Such validated chromatographic data are absent for many newer dansyl-based probes that lack extensive analytical characterization.

TLC Rf value Identity confirmation

Structural Simplicity and Single-Step Synthesis Under Mild Conditions vs. Multi-Step FRET Probe Assembly

Dansyl-diethanolamine is synthesized in a single step from commercially available dansyl chloride and diethanolamine under very mild reaction conditions, with full structural characterization completed by NMR, IR, HRMS, and elemental analysis [1]. In contrast, the rhodamine–dansyl FRET conjugate requires multi-step synthesis involving covalent linkage of two distinct fluorophores—dansyl and rhodamine 101—substantially increasing synthetic complexity and cost [2]. This difference in synthetic accessibility translates directly to procurement practicality: dansyl-diethanolamine can be reliably produced at scale with minimal purification burden, while multi-component FRET probes often necessitate labor-intensive chromatographic separation.

Synthesis simplicity Mild reaction conditions Scalability

Optimal Application Scenarios for Dansyl-diethanolamine (CAS 96100-89-9) Based on Verified Performance Data


Quantitative Fe³⁺ Detection in Environmental Water Samples with Elevated Iron Concentrations

The broad linear range (0–100 μM) of dansyl-diethanolamine makes it particularly suited for direct Fe³⁺ quantification in environmental samples—such as acid mine drainage, industrial effluents, or iron-rich groundwater—where concentrations frequently exceed 25 μM and would fall outside the linear range of narrow-window probes like the rhodamine–dansyl FRET conjugate [1][2]. The 5-minute response time and excellent anti-interference ability further enable rapid field-deployable testing without extensive sample pre-treatment [1].

Fluorescent Tracking and Quantification of Diethanolamine in Cosmetic and Surfactant Formulations

Dansyl-diethanolamine serves as a fluorescently labeled analog of diethanolamine, a common surfactant component in personal care products . Its intrinsic fluorescence allows HPLC-based quantification without post-column derivatization, while its structural similarity to unlabeled diethanolamine ensures representative partitioning behavior. The validated TLC Rf fingerprint provides a low-cost identity confirmation method for quality control laboratories [3].

Corrosion Inhibitor Studies with Integrated Fluorescence Monitoring

The diethanolamine moiety confers chemisorption-based corrosion inhibition potential on metal surfaces, while the dansyl fluorophore enables real-time fluorescence monitoring of inhibitor adsorption and distribution . This dual functionality is absent in non-fluorescent corrosion inhibitors such as unlabeled diethanolamine, providing a unique tool for mechanistic studies of inhibitor film formation.

Fe³⁺ Sensing in Biological Samples Requiring Wide Dynamic Range

For biological applications involving iron overload models or hemochromatosis studies, the 0–100 μM linear range accommodates the broad spectrum of Fe³⁺ concentrations encountered—from physiological levels (~5–30 μM in serum) to pathological elevations (>50 μM)—without requiring serial dilution [1]. The probe's 1:1 stoichiometry and reversible binding (Kₐ = 7.94 × 10⁴ M⁻¹) support both equilibrium and kinetic measurements [1].

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